1-(Piperidin-4-yl)urea hydrochloride chemical properties
1-(Piperidin-4-yl)urea hydrochloride chemical properties
An In-depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)urea hydrochloride, a pivotal chemical intermediate in modern medicinal chemistry and drug development. The molecule's structure, featuring a reactive urea moiety appended to a versatile piperidine scaffold, makes it a valuable building block for synthesizing a diverse range of biologically active compounds. This document, intended for researchers, chemists, and drug development professionals, will delve into the compound's core chemical and physical properties, outline a robust synthetic pathway and analytical characterization methods, explore its applications in therapeutic research, and provide essential safety and handling protocols. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying scientific rationale that governs its effective use in a laboratory setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate storage conditions, solvent selection, and the design of reaction and purification protocols.
Structure and Identifiers
The hydrochloride salt form of 1-(Piperidin-4-yl)urea enhances its stability and aqueous solubility, which is often advantageous for handling and for certain reaction conditions.
| Parameter | Data | Source(s) |
| IUPAC Name | (Piperidin-4-yl)urea hydrochloride | [1] |
| CAS Number | 61220-33-5; 1190194-60-5 | [1][2] |
| Molecular Formula | C₆H₁₄ClN₃O | [2] |
| Molecular Weight | 179.65 g/mol | [2] |
| Canonical SMILES | C1CNCCC1NC(=O)N.Cl | [2] |
| MDL Number | MFCD08448238 | [1][2] |
Physicochemical Data
The physicochemical properties of 1-(Piperidin-4-yl)urea hydrochloride are critical for its application in synthesis.
| Property | Value | Significance in Research | Source(s) |
| Appearance | White to off-white solid | Indicates purity; deviations may suggest contamination. | General chemical knowledge |
| Melting Point | 178-185 °C | A sharp melting range is a key indicator of purity. | [1] |
| Solubility | Soluble in water | Facilitates use in aqueous reaction media and simplifies purification. | General chemical knowledge |
Synthesis and Purification
The synthesis of 1-(Piperidin-4-yl)urea hydrochloride is a multi-step process that requires careful control of protecting groups to ensure regioselectivity. The following represents a standard, field-proven approach.
Retrosynthetic Rationale
The primary challenge in synthesizing this molecule is the presence of two nucleophilic nitrogen atoms in the 4-aminopiperidine precursor. To prevent undesired side reactions (e.g., bis-urea formation or polymerization), the more reactive secondary amine within the piperidine ring must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in the urea formation step and its straightforward removal under acidic conditions, which conveniently yields the desired hydrochloride salt in the final step.
General Synthetic Workflow
The workflow illustrates the strategic use of a protecting group to achieve the target molecule, followed by deprotection and salt formation.
Step-by-Step Synthesis Protocol
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Urea Formation:
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Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv.) in a mixture of water and a suitable acid (e.g., dilute HCl) at 0-5 °C. The acid protonates the primary amine, increasing its solubility and preparing it for reaction.
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Slowly add an aqueous solution of potassium cyanate (1.1 equiv.). The cyanate ion reacts with the protonated amine to form the urea linkage.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress should be monitored by an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the protected intermediate, tert-butyl 4-ureidopiperidine-1-carboxylate, often precipitates from the solution or can be extracted with an organic solvent like ethyl acetate.
-
-
Deprotection and Salt Formation:
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Dissolve the crude intermediate from the previous step in a solvent such as 1,4-dioxane or methanol.
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Add an excess of hydrochloric acid (typically a 4M solution in dioxane or concentrated HCl, ~3-4 equiv.) to the solution. This step serves two purposes: it cleaves the acid-labile Boc protecting group and forms the hydrochloride salt of the product.
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Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid.
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Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove organic impurities, and dry under vacuum.
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Analytical Characterization
Rigorous analytical testing is non-negotiable to validate the identity, purity, and quality of the synthesized compound. Each method provides a unique piece of structural or purity information, and together they form a self-validating system.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecules. A well-developed method can separate the final product from starting materials, intermediates, and by-products.
| Parameter | Example Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Provides excellent separation for polar to moderately non-polar small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier improves peak shape for basic compounds like piperidines. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution ensures that compounds with a wide range of polarities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing resolution and run time. |
| Detector | UV at 210 nm | The urea chromophore absorbs at low UV wavelengths. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC.[3] |
Spectroscopic Identification
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals would include broad peaks for the N-H protons (urea and ammonium), distinct multiplets for the piperidine ring protons, and a characteristic downfield shift for the proton on the carbon bearing the urea group.
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¹³C NMR: The carbonyl carbon of the urea group would appear as a characteristic peak around 160 ppm. Signals for the carbons of the piperidine ring would also be present in the aliphatic region.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): The spectrum should show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and N-H bending.[3]
Applications in Medicinal Chemistry
The true value of 1-(Piperidin-4-yl)urea hydrochloride lies in its application as a versatile scaffold. Its two distinct functional handles—the secondary amine of the piperidine ring and the primary amine of the urea group—can be selectively functionalized to generate large libraries of derivatives for drug discovery.
Role as a Versatile Scaffolding Intermediate
The piperidine nitrogen can undergo a variety of reactions, including N-alkylation, N-arylation, acylation, and reductive amination. The terminal urea nitrogen can be functionalized to create more complex urea or thiourea derivatives. This dual functionality allows for the systematic exploration of chemical space around a core structure to optimize properties like potency, selectivity, and pharmacokinetics. Related piperidine urea derivatives have been investigated for their potential as neuroprotective agents, highlighting the therapeutic relevance of this chemical class.[4][5]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
GHS Hazard Classification
| Hazard Class | Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[6]
First Aid Measures
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[6]
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician if you feel unwell.[6][8]
Storage Recommendations
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(Piperidin-4-yl)urea hydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined chemical properties, straightforward synthesis, and dual functional handles provide chemists with a reliable and versatile platform for building novel molecules with therapeutic potential. By understanding and applying the principles outlined in this guide, researchers can effectively leverage this compound to accelerate their drug discovery programs.
References
-
Kishida Chemical Co., Ltd. Safety Data Sheet: 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride. [Link]
-
Capot Chemical. MSDS of 1-Piperidin-4-YL-1H-benzoimidazole dihydrochloride. [Link]
- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.
-
BioSpectra. UREA TESTING METHODS. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Urea hydrochloride. [Link]
Sources
- 1. PIPERIDIN-4-YL-UREA HCL price,buy PIPERIDIN-4-YL-UREA HCL - chemicalbook [chemicalbook.com]
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